molecular formula C21H33N3O2 B2680678 1-(2-methoxyphenyl)-4-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)piperazine CAS No. 2034243-73-5

1-(2-methoxyphenyl)-4-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)piperazine

Cat. No.: B2680678
CAS No.: 2034243-73-5
M. Wt: 359.514
InChI Key: UEYCXSXXKHUFDI-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Dopamine Receptor Partial Agonists

1,4-Disubstituted aromatic piperazines, including compounds similar to the queried chemical structure, are recognized for their affinity to aminergic G protein-coupled receptors. Research has highlighted the design of G protein-biased partial agonists targeting dopamine D2 receptors, indicating potential therapeutic applications in treating psychosis. A study demonstrated the antipsychotic activity of a related 2-methoxyphenylpiperazine compound in vivo, illustrating the complex interplay between molecular structure and receptor selectivity, potentially offering insights into novel therapeutic strategies for psychiatric disorders (Möller et al., 2017).

Anticonvulsant Activity

Compounds with a structural motif similar to 1-(2-methoxyphenyl)-4-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)piperazine have been investigated for their potential anticonvulsant properties. A study focused on the synthesis and activity of kojic acid derivatives, including those with substituted piperazine moieties, found significant efficacy in seizure models without neurotoxicity, suggesting a promising avenue for the development of new anticonvulsant drugs (Aytemir et al., 2010).

Antiarrhythmic and Antihypertensive Effects

Further research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, has demonstrated significant antiarrhythmic and antihypertensive activities. The presence of a 1-phenylpiperazine moiety with specific substituents was associated with these therapeutic effects, indicating a potential pathway for developing new cardiovascular drugs (Malawska et al., 2002).

Selective Killing of Bacterial Persisters

In the quest for novel antimicrobial strategies, specific chemical compounds structurally related to the queried molecule have shown efficacy in selectively killing bacterial persisters, a challenging aspect of antibiotic resistance. This selective activity does not affect normal antibiotic-sensitive cells, providing a potential tool for combating persistent infections without promoting resistance (Kim et al., 2011).

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-25-21-5-3-2-4-20(21)24-14-12-23(13-15-24)18-6-10-22(11-7-18)19-8-16-26-17-9-19/h2-5,18-19H,6-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYCXSXXKHUFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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